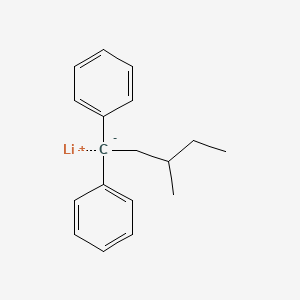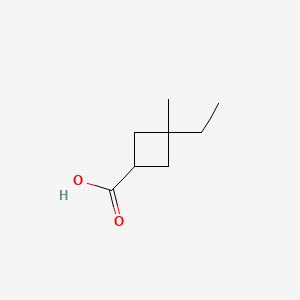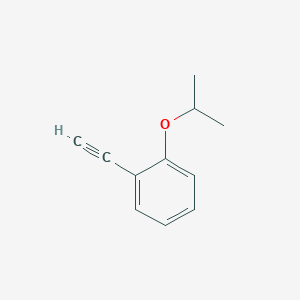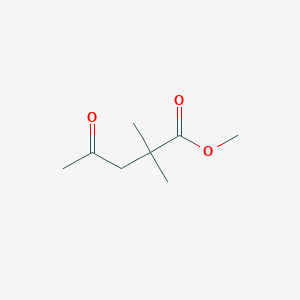
Methyl 2,2-dimethyl-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dimethyl-4-oxopentanoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 2,2-dimethyl-4-oxopentanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-4-oxopentanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2,2-dimethyl-4-oxopentanoic acid chloride with methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2-dimethyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2,2-dimethyl-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including solvents and plasticizers.
Mécanisme D'action
The mechanism by which methyl 2,2-dimethyl-4-oxopentanoate exerts its effects depends on the specific reactions it undergoes. In general, its reactivity is influenced by the presence of the ester and ketone functional groups, which can participate in various chemical transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 2,2-dimethyl-4-oxopentanoate can be compared with other similar compounds, such as:
Methyl 4-oxopentanoate: Similar in structure but lacks the additional methyl groups.
Methyl 2-methyl-4-oxopentanoate: Has one less methyl group compared to this compound.
Methyl 3,3-dimethyl-4-oxopentanoate: The position of the methyl groups differs, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
66372-99-4 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl 2,2-dimethyl-4-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(9)5-8(2,3)7(10)11-4/h5H2,1-4H3 |
Clé InChI |
LHQVAKJKSNADQG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)C(=O)OC |
SMILES canonique |
CC(=O)CC(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


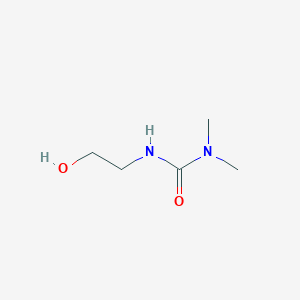
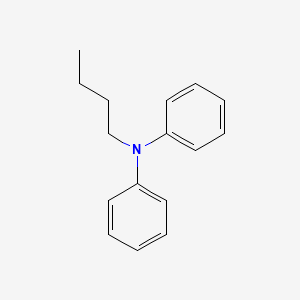
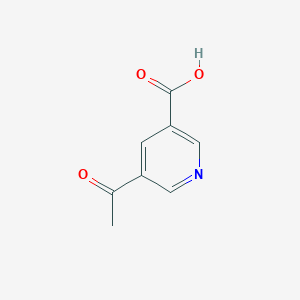
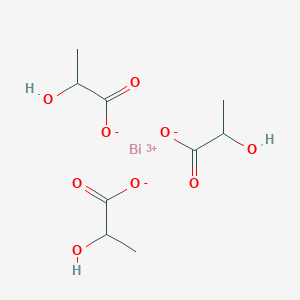
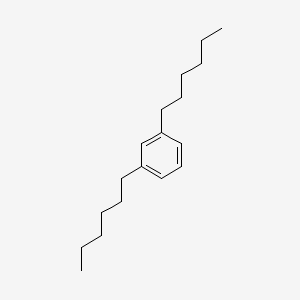
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B3055628.png)
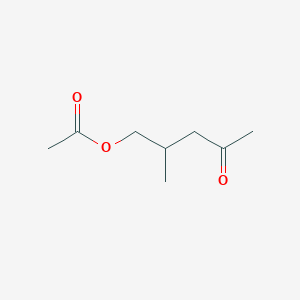
![2-Naphthalenamine, N-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B3055631.png)
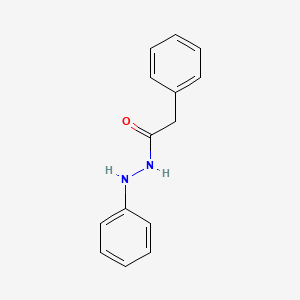
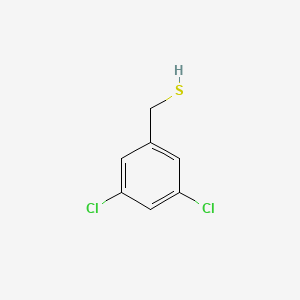
![Bicyclo[2.2.1]heptane-1,4-diamine](/img/structure/B3055636.png)
